
Ethyl hexadecylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hexadecylcarbamate is an organic compound with the chemical formula C19H39NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl hexadecylcarbamate can be synthesized through the reaction of hexadecylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
C16H33NH2+C2H5OCOCl→C19H39NO2+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl hexadecylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form hexadecylamine and ethyl alcohol.
Oxidation: It can be oxidized to form corresponding carbamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Hexadecylamine and ethyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl hexadecylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of surfactants and lubricants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of ethyl hexadecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. It can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The long alkyl chain allows it to insert into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Ethyl hexadecylcarbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share a common carbamate functional group, the length of the alkyl chain in this compound imparts unique properties such as higher hydrophobicity and lower solubility in water. This makes it more suitable for applications requiring long-chain amphiphilic molecules.
List of Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
This compound stands out due to its long alkyl chain, which provides distinct physical and chemical properties compared to shorter-chain carbamates.
Eigenschaften
CAS-Nummer |
6305-30-2 |
|---|---|
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
ethyl N-hexadecylcarbamate |
InChI |
InChI=1S/C19H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22-4-2/h3-18H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
VRVVZKNTLCDQKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


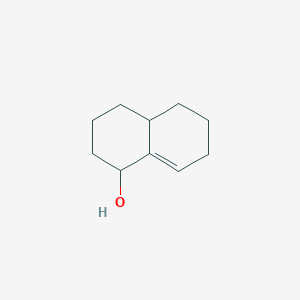
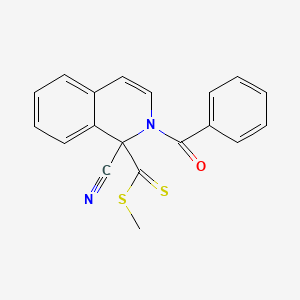
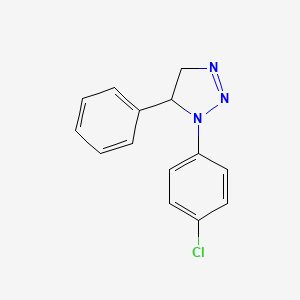
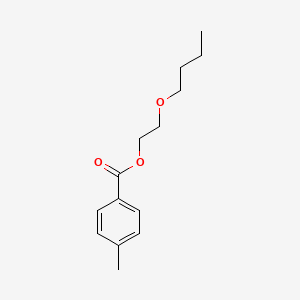
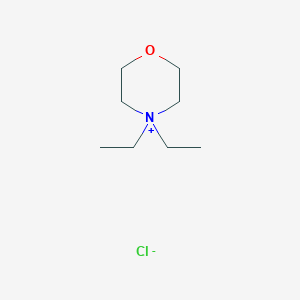
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
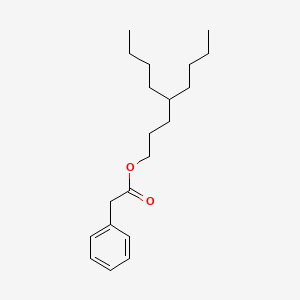
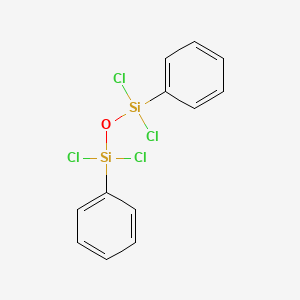
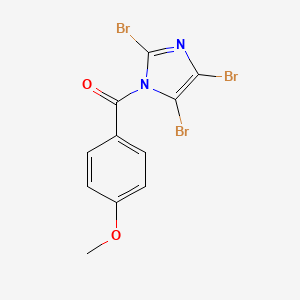
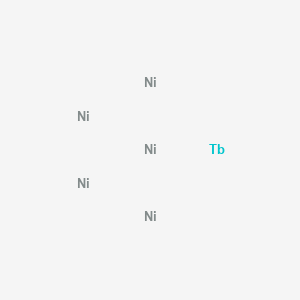
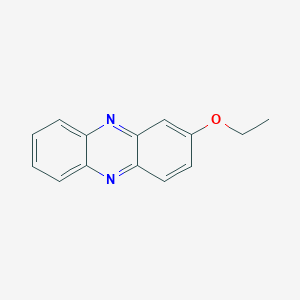
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
